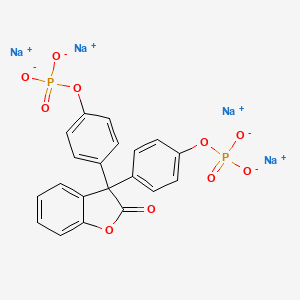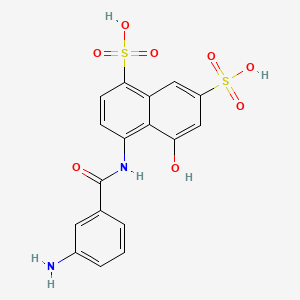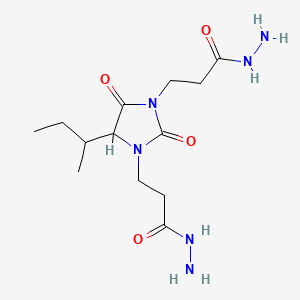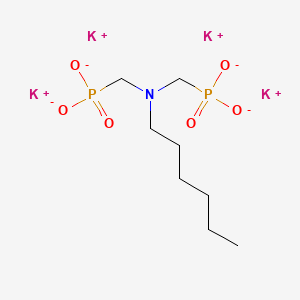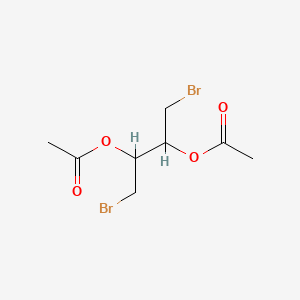
1,4-Dibromobutane-2,3-diyl diacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Dibromobutane-2,3-diyl diacetate is an organic compound with the molecular formula C8H12Br2O4. It is a derivative of butane, where two bromine atoms and two acetate groups are attached to the carbon chain. This compound is of interest in organic synthesis and various chemical reactions due to its unique structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
1,4-Dibromobutane-2,3-diyl diacetate can be synthesized through the bromination of butane derivatives followed by acetylation. One common method involves the reaction of 1,4-dibromobutane with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is typically carried out under reflux conditions to ensure complete acetylation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of bromine and acetic anhydride in a controlled environment ensures the consistent production of the compound with high purity.
化学反应分析
Types of Reactions
1,4-Dibromobutane-2,3-diyl diacetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as hydroxide ions, leading to the formation of diols.
Reduction Reactions: The compound can be reduced to form butane derivatives with fewer bromine atoms.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Major Products Formed
Substitution: 1,4-Butanediol.
Reduction: 1,4-Butanediol or partially brominated butane derivatives.
Oxidation: 1,4-Butanedioic acid (succinic acid).
科学研究应用
1,4-Dibromobutane-2,3-diyl diacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of 1,4-dibromobutane-2,3-diyl diacetate involves its reactivity with nucleophiles and electrophiles. The bromine atoms act as leaving groups, allowing for substitution reactions. The acetate groups can participate in esterification and hydrolysis reactions, contributing to the compound’s versatility in chemical synthesis.
相似化合物的比较
Similar Compounds
1,4-Dibromobutane: Lacks the acetate groups, making it less reactive in esterification reactions.
1,4-Butanediol diacetate: Lacks the bromine atoms, making it less reactive in substitution reactions.
2,3-Dibromobutane: Different positioning of bromine atoms, leading to different reactivity and applications.
Uniqueness
1,4-Dibromobutane-2,3-diyl diacetate is unique due to the presence of both bromine and acetate groups, allowing it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable compound in organic synthesis and industrial applications.
属性
CAS 编号 |
78314-10-0 |
|---|---|
分子式 |
C8H12Br2O4 |
分子量 |
331.99 g/mol |
IUPAC 名称 |
(3-acetyloxy-1,4-dibromobutan-2-yl) acetate |
InChI |
InChI=1S/C8H12Br2O4/c1-5(11)13-7(3-9)8(4-10)14-6(2)12/h7-8H,3-4H2,1-2H3 |
InChI 键 |
DANAEPFRHWNMKW-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OC(CBr)C(CBr)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


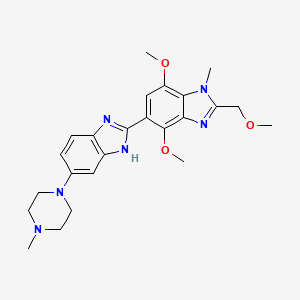


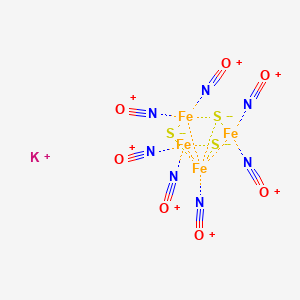
![2-[(3,5-Diaminophenyl)azo]-4-[(2,4-diaminophenyl)azo]anisole](/img/structure/B12687544.png)

